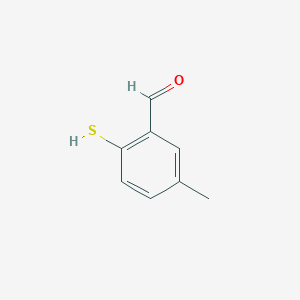

2-Mercapto-5-methylbenzaldehyde

Übersicht

Beschreibung

2-Mercapto-5-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H8OS and its molecular weight is 152.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Reagent in Chemical Reactions

2-Mercapto-5-methylbenzaldehyde serves as a versatile reagent in organic synthesis. It is utilized in the synthesis of thiazole derivatives through condensation reactions, which are significant in creating compounds with biological activity. The compound's thiol group facilitates nucleophilic attacks, making it valuable for constructing complex molecular frameworks.

Case Study: Thiazole Synthesis

A notable study demonstrated the synthesis of thiazole derivatives from this compound. The reaction involved the condensation of the aldehyde with α-bromo ketones, leading to high yields of thiazole products. This method showcased the compound's utility in generating biologically active scaffolds, particularly in drug discovery .

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Its ability to inhibit various bacterial strains and cancer cell lines has been documented, making it a candidate for further pharmacological studies.

Case Study: Anticancer Activity

In vitro assays revealed that derivatives of this compound demonstrated significant cytotoxic effects against several cancer cell lines, including A-549 (lung cancer) and MCF-7 (breast cancer). The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent .

Material Science

Corrosion Inhibition

The compound has been explored for its effectiveness as a corrosion inhibitor in metal surfaces exposed to harsh environments. Its thiol group forms protective layers on metal surfaces, reducing oxidation rates.

Case Study: Corrosion Studies

A study evaluated the corrosion inhibition efficiency of this compound on steel substrates in acidic media. Results indicated a significant reduction in corrosion rates, demonstrating its practical application in protecting metals from deterioration .

Flavoring and Fragrance Industry

Aroma Compound

this compound is noted for its distinctive aroma profile, contributing to flavoring agents in food and fragrance formulations. Its unique scent attributes make it valuable in creating specific flavor profiles.

Case Study: Flavor Profile Analysis

Research into the aroma compounds present in roasted foods identified this compound as a key contributor to the desirable smoky and woody flavors found in certain culinary applications .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Mercapto Group

The thiol group undergoes nucleophilic substitution reactions, particularly with alkyl halides or epoxides. This reactivity is exploited to synthesize thioethers or sulfide derivatives.

Example Reaction:

Key Applications :

-

Synthesis of sulfur-containing polymers.

-

Functionalization of biomolecules for drug delivery systems.

Condensation Reactions at the Aldehyde Group

The aldehyde group participates in condensation reactions with amines, hydrazines, or hydroxylamines to form imines, hydrazones, or oximes.

Schiff Base Formation :

Oxidation Reactions

The thiol group oxidizes to sulfonic acids (-SO₃H) under strong oxidizing conditions.

Oxidation Pathway :

-

Conditions : 30% H₂O₂, acidic medium, 60°C.

-

Outcome : Enhanced water solubility for pharmaceutical formulations.

Thiol-Ene Click Chemistry

The compound participates in thiol-ene reactions with alkenes or alkynes under UV light or radical initiators.

Reaction Mechanism :

-

Applications :

-

Polymer crosslinking for hydrogels.

-

Surface modification of nanomaterials.

-

Complexation with Metal Ions

The thiol and aldehyde groups act as bidentate ligands for transition metals like Cu(II), Fe(III), and Pd(II).

Example Complexation :

-

Properties :

-

Enhanced catalytic activity in oxidation reactions.

-

Potential use in electrochemical sensors.

-

Comparative Reactivity Table

Mechanistic Insights

-

Nucleophilic Substitution : The thiolate anion (generated under basic conditions) attacks electrophilic centers (e.g., alkyl halides) .

-

Aldehyde Condensation : Protonation of the aldehyde oxygen enhances electrophilicity, facilitating nucleophilic attack by amines .

-

Oxidation : Proceeds via sulfenic (-SOH) and sulfinic (-SO₂H) intermediates before forming sulfonic acids.

This compound’s versatility in reactions underscores its utility in synthesizing bioactive molecules, functional materials, and catalytic systems. Further studies are warranted to explore its applications in asymmetric catalysis and green chemistry.

Eigenschaften

CAS-Nummer |

171776-80-0 |

|---|---|

Molekularformel |

C8H8OS |

Molekulargewicht |

152.22 g/mol |

IUPAC-Name |

5-methyl-2-sulfanylbenzaldehyde |

InChI |

InChI=1S/C8H8OS/c1-6-2-3-8(10)7(4-6)5-9/h2-5,10H,1H3 |

InChI-Schlüssel |

HQROGVVBGYLYSX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)S)C=O |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.